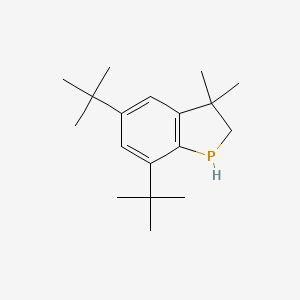
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is an organophosphorus compound characterized by its unique structure, which includes tert-butyl and dimethyl groups attached to a dihydrophosphindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine precursor with tert-butyl and dimethyl substituents. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism by which 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved often include inhibition or activation of specific enzymatic reactions, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- Musk ketone
- 3,5-Di-tert-butylbenzyl bromide
Uniqueness
5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphindole ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
86120-28-7 |
|---|---|
Molekularformel |
C18H29P |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
5,7-ditert-butyl-3,3-dimethyl-1,2-dihydrophosphindole |
InChI |
InChI=1S/C18H29P/c1-16(2,3)12-9-13(17(4,5)6)15-14(10-12)18(7,8)11-19-15/h9-10,19H,11H2,1-8H3 |
InChI-Schlüssel |
WBOOFHYBIBHMAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CPC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
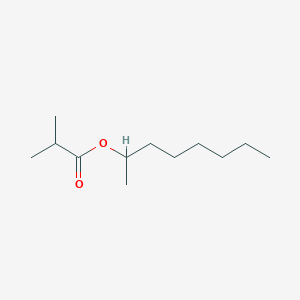
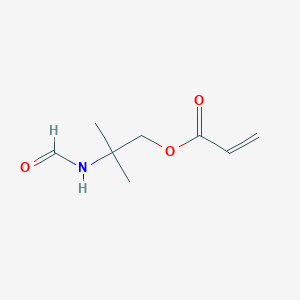
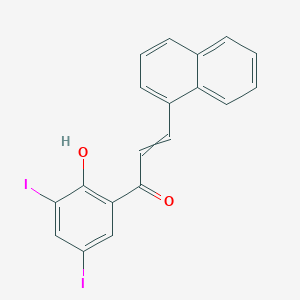
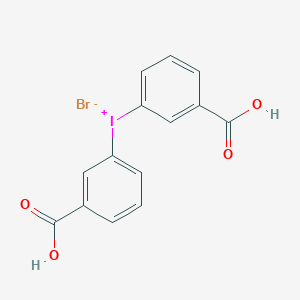
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
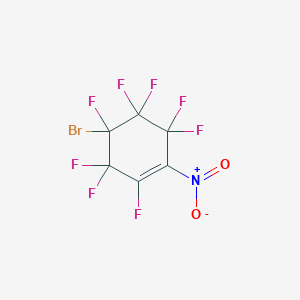
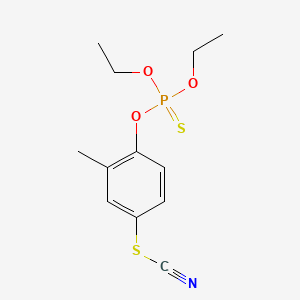
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

